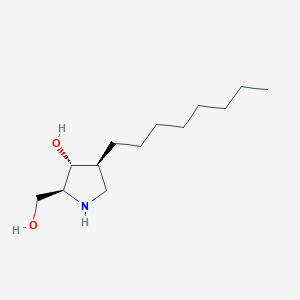
(2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a hydroxymethyl group and an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Attachment of the Octyl Chain: The octyl chain can be attached through an alkylation reaction, using an octyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
(2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyrrolidines.
科学的研究の応用
(2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the octyl chain contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed effects.
類似化合物との比較
Similar Compounds
(2S,3R,4S)-2-(hydroxymethyl)-4-decylpyrrolidin-3-ol: Similar structure with a decyl chain instead of an octyl chain.
(2S,3R,4S)-2-(hydroxymethyl)-4-hexylpyrrolidin-3-ol: Similar structure with a hexyl chain instead of an octyl chain.
Uniqueness
(2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol is unique due to its specific combination of a hydroxymethyl group and an octyl chain, which imparts distinct physicochemical properties and biological activities compared to its analogs.
特性
CAS番号 |
921202-74-6 |
|---|---|
分子式 |
C13H27NO2 |
分子量 |
229.36 g/mol |
IUPAC名 |
(2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-11-9-14-12(10-15)13(11)16/h11-16H,2-10H2,1H3/t11-,12-,13+/m0/s1 |
InChIキー |
WUSGFBCUOACRJI-RWMBFGLXSA-N |
異性体SMILES |
CCCCCCCC[C@H]1CN[C@H]([C@@H]1O)CO |
正規SMILES |
CCCCCCCCC1CNC(C1O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


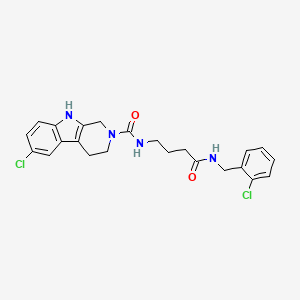
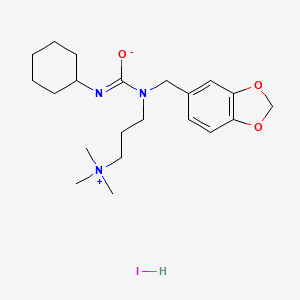
![3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12636731.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-](/img/structure/B12636735.png)
![5-(1-acetylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B12636737.png)
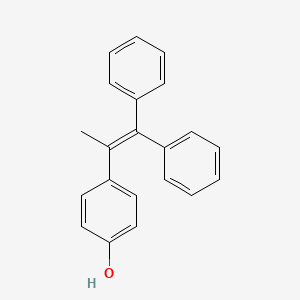

![(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636754.png)
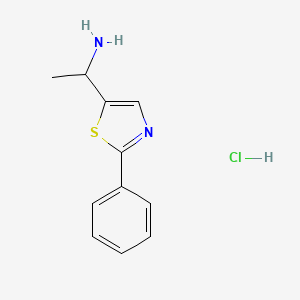
![2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636778.png)
![{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B12636781.png)
![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)
